molecular formula C21H20ClN3O3S B10885465 N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10885465
M. Wt: 429.9 g/mol
InChI Key: LVHIMVPJVHNUDT-UHFFFAOYSA-N
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Description

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a hydroxy-pyrimidinyl group, and a sulfanyl-acetamide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the chlorophenol derivative, which undergoes a series of reactions including iodination, coupling with aminoethers, and formation of acyl chlorides in situ . The reaction conditions often involve the use of reagents like iodine, hydrogen peroxide, and phosphorus trichloride (PCl~3~) to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like lithium aluminum hydride (LiAlH~4~), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access . This inhibition can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20ClN3O3S/c1-2-3-16-12-19(26)25-21(24-16)29-13-20(27)23-15-6-10-18(11-7-15)28-17-8-4-14(22)5-9-17/h4-12H,2-3,13H2,1H3,(H,23,27)(H,24,25,26)

InChI Key

LVHIMVPJVHNUDT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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